4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-4-12-7(9-6)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
SXPLBUMSCLYKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=COC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols with Carboxylic Acid Derivatives
A classical approach involves the reaction of 2-amino-2-methylpropanol with an appropriate carboxylic acid derivative, followed by cyclization to form the oxazole ring. This method typically uses dehydrating agents and catalysts to promote ring closure under controlled conditions.
- Reaction Conditions : The amino alcohol and carboxylic acid derivative are reacted in the presence of dehydrating agents such as phosphorus oxychloride or carbodiimides, often with catalytic amounts of acids or bases to facilitate cyclization.
- Scale : This method is adaptable to industrial scale, employing continuous flow reactors and purification techniques to optimize yield and purity.
This approach is well-established and yields the desired oxazole ring system efficiently but may require careful control of reaction parameters to minimize side reactions.
Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagent
A recent, highly efficient method reported in 2025 involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stoichiometric amount of a triflylpyridinium reagent. This method proceeds via:
- In situ formation of an acylpyridinium salt intermediate from the carboxylic acid and triflylpyridinium reagent.
- Subsequent nucleophilic trapping with alkyl isocyanoacetates (or tosylmethyl isocyanide) leading to cyclization and oxazole formation.
| Aspect | Details |
|---|---|
| Reagents | Carboxylic acid, triflylpyridinium reagent, DMAP (base) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 30 to 60 minutes |
| Yield | Up to 96% under optimized conditions |
| Functional Group Tolerance | High; tolerates halogens, phosphine oxides, and sensitive groups |
| Scalability | Demonstrated gram-scale synthesis with consistent yields |
| Base Recovery | DMAP base can be recovered and reused |
Mechanism Summary :
- Activation of the carboxylic acid by triflylpyridinium reagent forming a trifluorosulfonyl mixed anhydride.
- Nucleophilic attack by DMAP forming an acylpyridinium salt.
- Reaction with deprotonated alkyl isocyanoacetate forming an intermediate.
- Cyclization to yield the oxazole ring.
This method is highly versatile and practical for synthesizing various substituted oxazoles, including 4-(2-methylpropyl)-1,3-oxazole-2-carboxylic acid analogs.
Hydrolysis of Oxazole Esters to Carboxylic Acids
In some protocols, oxazole esters are first synthesized via cyclization reactions and then hydrolyzed under acidic conditions (e.g., 6 N HCl at 100 °C) to obtain the corresponding carboxylic acids. This two-step approach allows for better control over the substitution pattern and purity of the final acid product.
Comparative Data Table of Preparation Methods
Experimental Highlights from the Direct Synthesis Method
- Typical Procedure : Under dry nitrogen, carboxylic acid (1 equiv) and DMAP (1.5 equiv) are dissolved in dichloromethane. After 5 minutes stirring, triflylpyridinium reagent (1.3 equiv) is added. Then, alkyl isocyanoacetate (1.2 equiv) is introduced, and the mixture is stirred at 40 °C for 30 minutes. Workup involves aqueous extraction and silica gel chromatography to isolate the oxazole product.
- Reaction Optimization : DMAP as base gave the highest yield (up to 96%), while other bases like DABCO gave moderate yields (~47%), and DBU was ineffective.
- Functional Group Compatibility : Halogenated aromatic acids, phosphine oxide-containing acids, and FDA-approved drug derivatives were successfully converted, demonstrating the method’s robustness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazole-2-methanol or oxazole-2-aldehyde.
Scientific Research Applications
4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Impurities
Several impurities listed in pharmaceutical reference standards share the 2-methylpropyl substituent but differ in core structures and functional groups (Table 1):
Table 1: Key Structural Comparisons with Pharmaceutical Impurities
Key Findings :
- The oxazole core in the target compound enhances metabolic stability compared to phenyl-based analogs due to aromatic electron delocalization .
- The carboxylic acid group at C-2 increases water solubility relative to amide or ketone derivatives (e.g., Imp. C, Imp. E(EP)) but may reduce membrane permeability .
- Substituent positioning (para vs. meta on phenyl vs. oxazole) influences steric interactions in receptor binding, as seen in impurity profiles of anti-inflammatory drugs .
Agrochemical Derivatives
The 2-methylpropyl group is prevalent in fungicides and herbicides, though attached to distinct heterocycles (Table 2):
Table 2: Comparison with Agrochemical Compounds
Key Findings :
- Morpholine derivatives like fenpropimorph exhibit broader bioavailability due to their basic nitrogen, contrasting with the acidic oxazole-carboxylic acid system .
- Isoxazole-based agrochemicals (e.g., isoxaflutole) prioritize electron-deficient rings for herbicidal activity, whereas the target compound’s electron-rich oxazole may favor pharmaceutical applications .
Heterocyclic Carboxylic Acid Derivatives
Compounds with analogous heterocycles and carboxylic acid groups highlight functional group interactions (Table 3):
Table 3: Heterocyclic Carboxylic Acid Comparisons
Key Findings :
Biological Activity
4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features an oxazole ring structure with a carboxylic acid functional group and a branched alkyl substituent (isobutyl group). Its molecular formula is with a molecular weight of approximately 169.18 g/mol. The unique structural characteristics contribute to its diverse biological activities.
1. Anti-inflammatory Properties
Research indicates that 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid may exhibit significant anti-inflammatory properties. Its structural similarity to other known anti-inflammatory compounds suggests it could act as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This potential makes it a candidate for treating conditions characterized by inflammation and pain .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study evaluating various oxazole derivatives reported promising results against several bacterial strains. For instance, compounds similar to 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid showed effective inhibition against E. coli, S. aureus, and fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid | TBD | TBD |
| Reference Drug (Amoxicillin) | 30 | E. coli |
| Reference Drug (Clotrimazole) | 20 | C. albicans |
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Similar oxazole derivatives have shown moderate cytotoxic effects against various tumor cell lines, indicating that 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid could be further explored for its potential in cancer therapy .
The biological activity of 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid may involve interactions with specific molecular targets within cells. For example, it may modulate the activity of enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms . Understanding these interactions is crucial for developing therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of oxazole derivatives:
- A study by Singh et al. synthesized various substituted oxazoles and evaluated their antibacterial potential against multiple strains, confirming the effectiveness of certain derivatives comparable to standard antibiotics .
- Research on related compounds indicated that modifications in the oxazole structure can enhance biological activity, suggesting that structural optimization could lead to more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
